

# studies comparing DREADD agonist 21 to other agonists like JHU37160

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Compound of Interest

DREADD agonist 21
dihydrochloride

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# DREADD Agonist Face-Off: Compound 21 vs. JHU37160

In the rapidly evolving landscape of chemogenetics, the choice of a DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist is critical for the precision and reliability of neuromodulation studies. While Clozapine-N-Oxide (CNO) has been a foundational tool, concerns over its metabolic conversion to clozapine and variable blood-brain barrier penetration have spurred the development of new agonists. This guide provides a detailed comparison of two prominent next-generation DREADD agonists: Compound 21 (C21) and JHU37160, offering researchers a data-driven basis for selecting the optimal compound for their experimental needs.

# At a Glance: Key Performance Metrics



Parameter	Compound 21 (C21)	JHU37160	Key Advantage
In Vitro Potency (hM4Di)	EC50: 2.95 nM[1][2]	EC50: 0.2 nM[3][4]	JHU37160
In Vitro Potency (hM3Dq)	pEC50: 8.48	EC50: 18.5 nM[3][4]	Compound 21
In Vivo Potency	Effective at 0.4-1 mg/kg[1][2]	Effective at 0.01-1 mg/kg[5][6]	JHU37160
Brain Penetrability	Superior brain penetration reported[1][2], though some studies show poor penetrance[7]	High brain to serum concentration ratio (~8-fold higher in brain)[5][8]	JHU37160
Metabolism to Clozapine	No evidence of metabolism to clozapine[9]	Not reported to metabolize to clozapine.	Both
Reported Off-Target Effects	Can act as a weak antagonist at some wildtype GPCRs[9] [10]. Dose-dependent off-target effects observed[7][11][12] [13].	High doses may induce anxiety-like behavior[7]. Lower affinity than clozapine at 5-HT receptors[6] [14].	JHU37160 (at lower doses)

# In-Depth Analysis Potency and Efficacy

JHU37160 demonstrates exceptional potency, particularly at the inhibitory hM4Di DREADD, with an EC50 value of 0.2 nM, which is significantly lower than that of Compound 21 (2.95 nM). [1][2][3][4] For the excitatory hM3Dq receptor, Compound 21 shows a higher pEC50 of 8.48.[9] [10] In vivo, JHU37160 is effective at doses as low as 0.01 mg/kg, showcasing its high potency in living organisms.[5][6]



### **Pharmacokinetics and Brain Penetrability**

A critical factor for any CNS-acting compound is its ability to cross the blood-brain barrier. JHU37160 exhibits a high brain-to-serum concentration ratio, indicating efficient brain uptake. [5][8] In contrast, reports on Compound 21's brain penetrability are conflicting. While some studies report superior brain penetration and long-lasting presence[1][2], others suggest it has poor brain penetrance and low in vivo potency.[7]

### **Selectivity and Off-Target Effects**

Both agonists have been developed to overcome the limitations of CNO, primarily its back-metabolism to clozapine, and in this regard, both are successful.[9] However, off-target effects remain a consideration. Compound 21 has been shown to have weak to moderate binding affinity at a range of wildtype GPCRs and can act as a weak antagonist at some, including muscarinic, dopamine, and histamine receptors.[9][10] This necessitates careful dose selection and appropriate control experiments.[11][12] Higher doses of C21 (1 mg/kg) have been shown to have significant off-target effects.[11][12] JHU37160 generally shows fewer off-target effects at effective doses, although high doses (1 mg/kg) have been reported to induce anxiety-like behavior in rats.[7]

# **Experimental Methodologies**In Vitro Potency Assays

The potency of DREADD agonists is typically determined using in vitro cell-based assays. For instance, the half-maximal effective concentration (EC50) can be measured through live calcium flux measurements in primary cultured neurons transduced with the DREADD of interest. In these assays, the ability of the agonist to modulate spontaneous network activity, such as Ca2+ oscillations, is quantified.[2]

- Cell Culture: Primary neurons are cultured and transduced with a viral vector to express the DREADD receptor (e.g., hM4Di).
- Calcium Imaging: A fluorescent calcium indicator is loaded into the cells.
- Agonist Application: Increasing concentrations of the DREADD agonist are applied to the cells.



 Data Analysis: The change in fluorescence, corresponding to intracellular calcium levels, is measured. The dose-response curve is then fitted to determine the EC50 value.

#### In Vivo Pharmacokinetic Studies

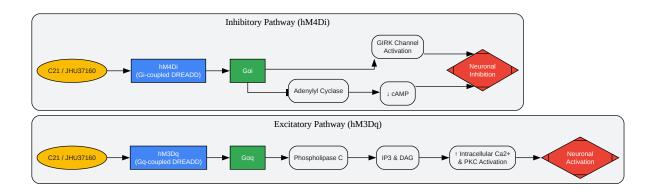
To assess brain penetrability and compound stability in vivo, pharmacokinetic studies are conducted in animal models.

- Animal Models: Mice or rats are administered the DREADD agonist via intraperitoneal (i.p.)
  injection at various doses.
- Sample Collection: At specific time points post-injection, blood and brain tissue are collected.
- Concentration Analysis: The concentration of the agonist in plasma and brain homogenates is determined using techniques such as liquid chromatography-mass spectrometry (LC-MS).
- Brain-to-Serum Ratio: This ratio is calculated to quantify the extent of blood-brain barrier penetration.

# **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

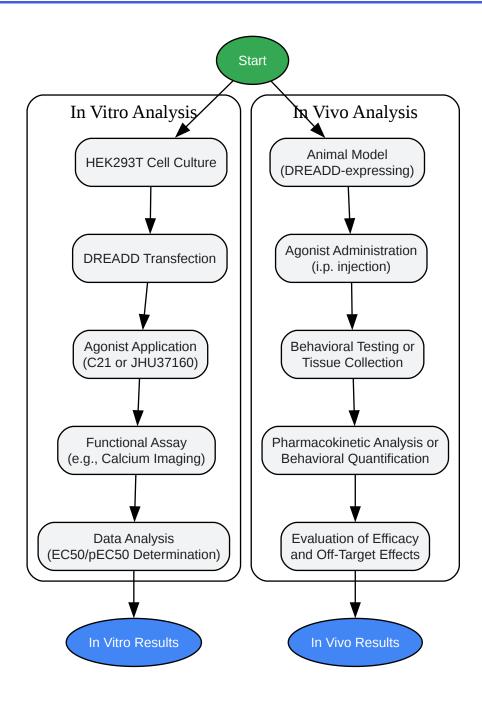




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**DREADD Signaling Pathways** 





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Comparative Experimental Workflow

### **Conclusion and Recommendations**

Both Compound 21 and JHU37160 represent significant advancements over CNO for in vivo DREADD-based studies.

JHU37160 is recommended for studies requiring:



- High potency, especially for inhibitory control with hM4Di.
- Robust and reliable brain penetrability.
- Minimal off-target effects at low effective doses.

Compound 21 may be considered for:

- Applications where its specific potency at hM3Dq is advantageous.
- Experiments where the conflicting reports on its pharmacokinetics are carefully addressed through rigorous validation and control experiments.

Ultimately, the choice of agonist should be guided by the specific DREADD receptor being targeted, the desired temporal and spatial control, and the potential for off-target effects in the system under investigation. Researchers are strongly encouraged to perform pilot studies to determine the optimal dose and to include appropriate vehicle and wild-type controls to validate the specificity of their findings.

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